molecular formula C22H19N3O4S B12023333 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate CAS No. 765281-68-3

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate

Cat. No.: B12023333
CAS No.: 765281-68-3
M. Wt: 421.5 g/mol
InChI Key: YDHJJSOJTUADIQ-OEAKJJBVSA-N
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Preparation Methods

The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates with the thiophene ring under specific reaction conditions

Chemical Reactions Analysis

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

765281-68-3

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C22H19N3O4S/c1-2-15-5-9-17(10-6-15)24-20(26)21(27)25-23-14-16-7-11-18(12-8-16)29-22(28)19-4-3-13-30-19/h3-14H,2H2,1H3,(H,24,26)(H,25,27)/b23-14+

InChI Key

YDHJJSOJTUADIQ-OEAKJJBVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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